![molecular formula C7H12N4O2 B1438308 2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide CAS No. 1156593-84-8](/img/structure/B1438308.png)
2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide
Overview
Description
2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide (2-APEA) is a synthetic compound that has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology. It is a pyrazole derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, 2-APEA has been explored for its potential use in the synthesis of a variety of new compounds with potential therapeutic and/or agricultural applications.
Scientific Research Applications
Pharmaceuticals and Medicine
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties . The compound could potentially be researched for similar pharmacological activities.
Agrochemical Industry
Some pyrazole derivatives are used in the agrochemical industry due to their fungicidal and herbicidal properties . Research into “2-(4-amino-1H-pyrazol-1-yl)-N-(2-hydroxyethyl)acetamide” could explore its efficacy in this field.
Biological Studies
Given their biological activity, pyrazole derivatives are often used in biological studies as probes or inhibitors to understand various biological processes . The compound could be used in similar research contexts.
Material Science
Pyrazoles are also known to have applications in material science due to their unique chemical properties. They can be used in the synthesis of polymers or as ligands in metal complexes .
Environmental Science
Research into pyrazole derivatives can also extend into environmental science, where they may be used to develop sensors or indicators for environmental monitoring .
Chemical Synthesis
The versatility of pyrazole derivatives makes them valuable in chemical synthesis as intermediates or catalysts for various reactions .
properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-N-(2-hydroxyethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c8-6-3-10-11(4-6)5-7(13)9-1-2-12/h3-4,12H,1-2,5,8H2,(H,9,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESPBZRURBEGJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)NCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.